3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolinones and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Quinolinone Synthesis: The quinolinone moiety can be prepared via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the oxadiazole and quinolinone intermediates through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- **3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- **3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinoline
Uniqueness
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Additionally, the combination of the oxadiazole and quinolinone moieties provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-3-26-16-9-8-12(10-17(16)25-2)19-22-20(27-23-19)14-11-21-15-7-5-4-6-13(15)18(14)24/h4-11H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXJORSKXTOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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